![molecular formula C21H14F2N4O2S B2359869 N-(3,4-difluorophenyl)-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine CAS No. 688356-06-1](/img/structure/B2359869.png)
N-(3,4-difluorophenyl)-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-difluorophenyl)-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine, also known as DNQX, is a synthetic compound that belongs to the class of quinazoline derivatives. DNQX is widely used in scientific research for its potent and selective antagonistic effect on AMPA and kainate receptors, which are important mediators of excitatory neurotransmission in the central nervous system.
Scientific Research Applications
Synthesis Techniques and Derivatives
- A study by Wang et al. (2005) described a solid-phase synthesis route for 1,4-disubstituted-6-nitro-3,4-dihydro-1H-quinazolin-2-ones, showcasing an innovative method in the synthesis of quinazoline derivatives (Wang, Dixon, Kurth, & Lam, 2005).
- Nosova et al. (2021) synthesized new 4-anilinoquinazolines, starting from trifluoro-2-(methylsulfanyl)quinazolin-4(3H)-one. This research highlights the versatility of quinazoline derivatives in creating new compounds (Nosova, Permyakova, Lipunova, & Charushin, 2021).
Biological and Pharmacological Potential
- Maarouf et al. (2004) explored quinazolin-4(3H)-one derivatives containing thiazole or thiadiazole moieties, investigating their potential diuretic properties (Maarouf, El‐Bendary, & Goda, 2004).
- Dash et al. (2017) synthesized quinazoline-4-one/4-thione derivatives and evaluated their antimicrobial, analgesic, and anti-inflammatory properties, showcasing the therapeutic potential of quinazoline derivatives (Dash, Dash, Laloo, & Medhi, 2017).
- Boyles et al. (2002) focused on the N-amination of quinazoline-2,4-diones, which is crucial for developing specific pharmaceutical compounds (Boyles, Curran, Parlett, Davis, & Mauro, 2002).
Advanced Imaging and Diagnostic Applications
- Holt et al. (2006) synthesized [11C]gefitinib, a high-affinity inhibitor of epidermal growth factor receptor tyrosine kinase, for positron emission tomography imaging, demonstrating the use of quinazoline derivatives in advanced medical imaging (Holt, Ravert, Dannals, & Pomper, 2006).
properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F2N4O2S/c22-17-9-8-14(11-18(17)23)24-20-16-6-1-2-7-19(16)25-21(26-20)30-12-13-4-3-5-15(10-13)27(28)29/h1-11H,12H2,(H,24,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIWMMIEIFASJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC(=CC=C3)[N+](=O)[O-])NC4=CC(=C(C=C4)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F2N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.